N-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a cyclobutyl group, a benzamide moiety, and a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-bromoaniline with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzamide derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and reagents to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the benzamide moiety to amines.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
N-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of boron-containing drugs.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with hydroxyl and amino groups, making it useful in the formation of boron-containing compounds. The benzamide moiety can interact with biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a benzamide.
Phenylboronic acid pinacol ester: Similar boron-containing compound used in organic synthesis.
Uniqueness
N-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and in applications where specific interactions with biological targets are required.
Properties
Molecular Formula |
C17H24BNO3 |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
N-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-8-12(9-11-13)15(20)19-14-6-5-7-14/h8-11,14H,5-7H2,1-4H3,(H,19,20) |
InChI Key |
NPEZBYKGEXPWQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CCC3 |
Origin of Product |
United States |
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